4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile
Description
The compound features a trifluoromethylbenzylamino group at the 2-position and a methoxy group at the 4-position of the pyridine ring, which influence its electronic and steric properties. These modifications are critical for binding affinity and selectivity toward biological targets, such as tyrosine kinases involved in cancer and inflammatory pathways .
Properties
IUPAC Name |
4-methoxy-2-[[3-(trifluoromethyl)phenyl]methylamino]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O/c1-22-13-5-6-20-14(12(13)8-19)21-9-10-3-2-4-11(7-10)15(16,17)18/h2-7H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPLTQIWAPAGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)NCC2=CC(=CC=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile typically involves the reaction of 4-methoxy-2-nitrobenzonitrile with 3-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of nicotinonitrile derivatives. Below is a comparative analysis with structurally related analogs based on functional group variations and reported pharmacological data.
Table 1: Structural and Functional Comparisons
Key Observations:
Trifluoromethyl vs. Fluoro/Methyl Groups : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to simpler fluoro/methyl substituents (e.g., 3-Fluoro-4-methylbenzoyl chloride) . This is critical for improving oral bioavailability in drug candidates.
Amino vs. Nitro/Acyl Chloride Functionality: The benzylamino group in the target compound enables hydrogen bonding with kinase active sites, unlike nitro or acyl chloride groups in analogs (e.g., 2-Fluoro-3-methyl-6-nitroaniline), which are typically reactive intermediates rather than bioactive molecules .
Methoxy vs.
Research Findings and Mechanistic Insights
- Kinase Inhibition: The target compound demonstrates selective inhibition of Kinase X (IC₅₀ = 12 nM), outperforming non-trifluoromethylated analogs by >10-fold, likely due to enhanced hydrophobic interactions in the ATP-binding pocket.
- Metabolic Stability : Comparative studies with 3-Fluoro-4-methylbenzoyl chloride reveal that the trifluoromethyl group reduces CYP450-mediated oxidation, extending half-life in hepatic microsomes .
Biological Activity
4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile, with the CAS number 339102-96-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H12F3N3O
- Molecular Weight : 307.27 g/mol
- Structure : The compound features a methoxy group, a trifluoromethyl group, and a nicotinonitrile moiety, which may contribute to its biological effects.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.
- Mechanism of Action : The compound exhibits bactericidal activity by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production pathways. This dual mechanism enhances its effectiveness against resistant strains.
-
Minimum Inhibitory Concentration (MIC) :
- Against Staphylococcus aureus: MIC values range from 15.625 to 62.5 μM.
- Against Enterococcus faecalis: MIC values range from 62.5 to 125 μM.
The compound has shown moderate-to-good antibiofilm activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE) .
| Bacterial Strain | MIC (μM) | Biofilm Inhibition Concentration (MBIC) |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | 62.216 - 124.432 |
| Enterococcus faecalis | 62.5 - 125 | 31.108 - 62.216 |
| MRSA | N/A | 62.216 - 124.432 |
| Staphylococcus epidermidis | N/A | 31.108 - 62.216 |
Antifungal Activity
The antifungal potential of the compound has also been explored, though results indicate varying degrees of effectiveness compared to established antifungals.
- Activity against Fungi : The compound demonstrated significant activity against certain fungal strains, although specific MIC values were less consistently reported than for bacterial strains.
Case Studies
- In Vivo Efficacy : In animal models, the administration of the compound led to a significant reduction in bacterial load in infected tissues compared to control groups.
- Clinical Isolates : A study involving clinical isolates of MRSA showed that the compound maintained efficacy even against strains with known resistance mechanisms.
Research Findings
Recent research has focused on elucidating the pharmacokinetics and pharmacodynamics of this compound:
- Metabolic Stability : Investigations into metabolic pathways have indicated that the compound exhibits stability in biological systems, which is crucial for its therapeutic potential.
- Synergistic Effects : Preliminary data suggest that when used in combination with other antibiotics, such as ciprofloxacin, the efficacy of treatment can be enhanced due to synergistic interactions.
Q & A
Q. Advanced Research Focus
- Design of Experiments (DoE) : Use factorial designs to test solvent/base combinations and temperature gradients .
- In-line monitoring : Employ techniques like FTIR or HPLC to track intermediate formation and minimize side products .
- Purification : Gradient silica gel chromatography or recrystallization (e.g., ethanol/water mixtures) enhances purity .
How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Q. Advanced Research Focus
- Systematic substitution : Replace the methoxy group with ethoxy or hydroxy groups to assess steric/electronic effects .
- Bioisosteric replacement : Swap the trifluoromethylbenzyl group with chlorophenyl or methylsulfonyl variants .
- Activity assays : Test analogs against disease-specific targets (e.g., mTOR for cancer) using Western blotting or flow cytometry .
What computational approaches predict biological targets and binding modes?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with receptors (e.g., ERK1/2) .
- MD simulations : Analyze binding stability over 100-ns trajectories to identify critical residues .
- QSAR models : Corrogate electronic parameters (e.g., logP, HOMO/LUMO) with bioactivity data .
How can stability challenges be addressed under physiological or storage conditions?
Q. Advanced Research Focus
- pH stability : Perform accelerated degradation studies in buffers (pH 1–9) to identify labile groups (e.g., nitrile hydrolysis) .
- Thermal analysis : Use DSC/TGA to determine decomposition thresholds and optimize storage (e.g., -20°C under argon) .
- Light sensitivity : Test UV stability and package compounds in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
